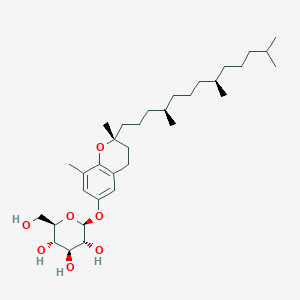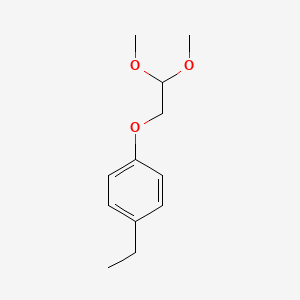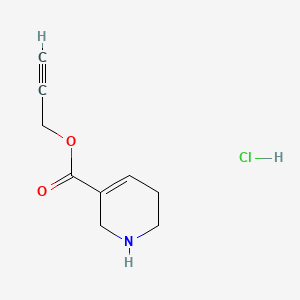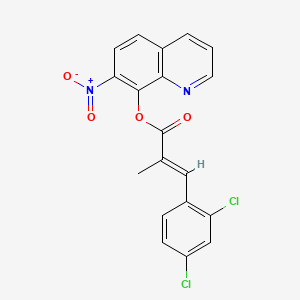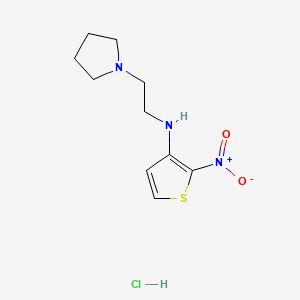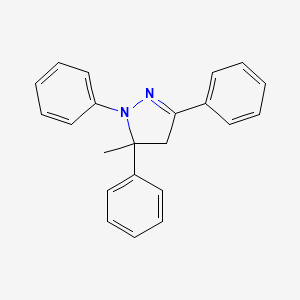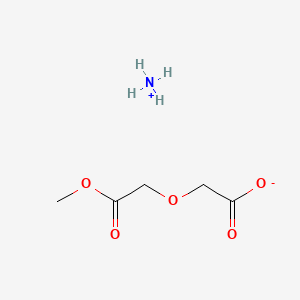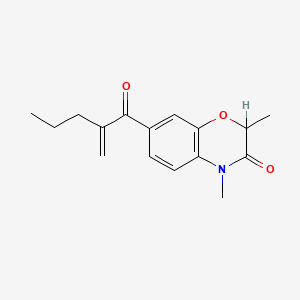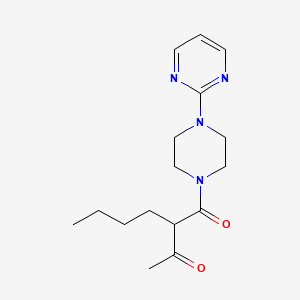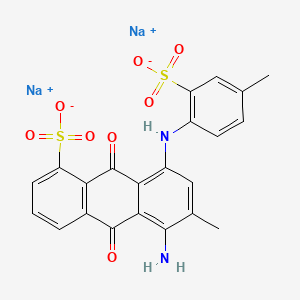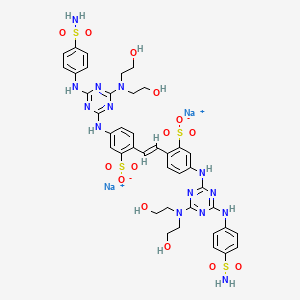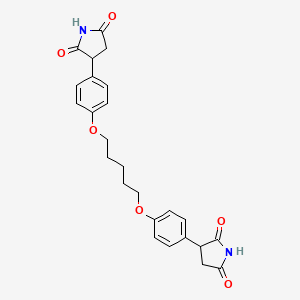
3,4,5-Trimethoxy-alpha-(morpholinomethylene)phenylacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Trimethoxy-alpha-(morpholinomethylene)phenylacetonitrile is a chemical compound known for its unique structure and diverse applications in scientific research. It features a trimethoxyphenyl group, a morpholinomethylene moiety, and a phenylacetonitrile core, making it a versatile molecule in various fields of study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxy-alpha-(morpholinomethylene)phenylacetonitrile typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with morpholine and acetonitrile under specific reaction conditions. The process may include:
Condensation Reaction: The aldehyde group of 3,4,5-trimethoxybenzaldehyde reacts with morpholine to form an imine intermediate.
Nitrile Addition: The imine intermediate then reacts with acetonitrile to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5-Trimethoxy-alpha-(morpholinomethylene)phenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
3,4,5-Trimethoxy-alpha-(morpholinomethylene)phenylacetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,4,5-Trimethoxy-alpha-(morpholinomethylene)phenylacetonitrile involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with various enzymes and receptors, modulating their activity. The morpholinomethylene moiety may enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: Shares the trimethoxyphenyl group but lacks the nitrile and morpholinomethylene moieties.
3,4,5-Trimethoxyphenylacetonitrile: Similar structure but without the morpholinomethylene group.
Morpholinomethylene derivatives: Compounds with the morpholinomethylene moiety but different aromatic groups.
Uniqueness
3,4,5-Trimethoxy-alpha-(morpholinomethylene)phenylacetonitrile is unique due to its combination of the trimethoxyphenyl group, morpholinomethylene moiety, and phenylacetonitrile core. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications.
Eigenschaften
CAS-Nummer |
49679-37-0 |
|---|---|
Molekularformel |
C16H20N2O4 |
Molekulargewicht |
304.34 g/mol |
IUPAC-Name |
(Z)-3-morpholin-4-yl-2-(3,4,5-trimethoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H20N2O4/c1-19-14-8-12(9-15(20-2)16(14)21-3)13(10-17)11-18-4-6-22-7-5-18/h8-9,11H,4-7H2,1-3H3/b13-11+ |
InChI-Schlüssel |
ZLDUHAWGSJRXRZ-ACCUITESSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)/C(=C/N2CCOCC2)/C#N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=CN2CCOCC2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


